molecular formula C24H30N2O5 B2843070 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921865-50-1

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2843070
M. Wt: 426.513
InChI Key: UKLDYUJAFRGSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioequivalence and Pharmacokinetics

A study on a novel non-steroid anti-inflammatory agent consisting of tolmetin linked by an amide link to guaiacol-esterified glycine evaluated and compared pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2 beta) in healthy volunteers. This research underscores the importance of understanding the bioequivalence and pharmacokinetic profiles of new compounds for effective and safe therapeutic applications (Annunziato & di Renzo, 1993).

Diagnostic and Therapeutic Applications

Research on the non-peptide V2 arginine vasopressin (AVP) antagonist highlights the therapeutic potential of novel compounds in treating conditions such as hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This study illustrates the application of chemical compounds in developing new treatments for specific medical conditions (Saito et al., 1997).

Metabolism and Toxicology

The metabolism and elimination of chemicals, including their metabolic pathways and excretion in humans, are critical for assessing the safety and efficacy of new compounds. Research on the metabolic and elimination profiles of methyl, iso-, and n-butyl paraben after oral dosage contributes to our understanding of how complex chemicals are processed by the body, providing insights relevant to the development of new drugs and their safety profiles (Moos et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-16(2)13-26-20-11-17(9-10-21(20)31-15-24(3,4)23(26)28)25-22(27)14-30-19-8-6-7-18(12-19)29-5/h6-12,16H,13-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLDYUJAFRGSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

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